![molecular formula C15H18ClNO B034008 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine CAS No. 100098-85-9](/img/structure/B34008.png)
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton’s tyrosine kinase). It is an important drug candidate for the treatment of various B cell malignancies and autoimmune diseases.
作用機序
BTK is a key mediator of B cell receptor (BCR) signaling, which is essential for the survival and proliferation of B cells. 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to the inhibition of BCR signaling and subsequent apoptosis of B cells.
Biochemical and Physiological Effects:
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine has been shown to reduce the levels of circulating B cells in both preclinical and clinical studies. It also reduces the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine has been well-tolerated in clinical trials, with no dose-limiting toxicities reported.
実験室実験の利点と制限
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine is a potent and selective inhibitor of BTK, making it an ideal tool for studying BCR signaling and B cell biology. However, its limited solubility in aqueous solutions may pose challenges for in vitro experiments. In addition, the lack of a suitable animal model for CLL and MCL may limit the translation of preclinical findings to clinical trials.
将来の方向性
Future research on 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine should focus on optimizing its pharmacokinetic properties, such as solubility and bioavailability, to improve its efficacy in clinical settings. In addition, the development of suitable animal models for CLL and MCL would facilitate the translation of preclinical findings to clinical trials. Further studies on the mechanism of action of 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine may also reveal new targets for the treatment of B cell malignancies and autoimmune diseases. Finally, the combination of 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine with other targeted therapies may enhance its efficacy and reduce the risk of drug resistance.
合成法
The synthesis of 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine involves several steps, starting with the reaction of 3-chlorostyrene with 4,4,6-trimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid. The resulting intermediate is then reacted with hydroxylamine to form the oxime, which is subsequently reduced to the corresponding amine. The final step involves the reaction of the amine with ethyl chloroformate and triethylamine to produce 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine.
科学的研究の応用
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine has shown promising results in preclinical studies for the treatment of B cell malignancies such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also shown potential for the treatment of autoimmune diseases such as rheumatoid arthritis and systemic lupus erythematosus. 2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine has been shown to inhibit BTK activity in a dose-dependent manner, leading to decreased proliferation and survival of B cells. It also modulates the immune system by reducing the production of pro-inflammatory cytokines.
特性
CAS番号 |
100098-85-9 |
|---|---|
製品名 |
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
分子式 |
C15H18ClNO |
分子量 |
263.76 g/mol |
IUPAC名 |
2-[(E)-2-(3-chlorophenyl)ethenyl]-4,4,6-trimethyl-5,6-dihydro-1,3-oxazine |
InChI |
InChI=1S/C15H18ClNO/c1-11-10-15(2,3)17-14(18-11)8-7-12-5-4-6-13(16)9-12/h4-9,11H,10H2,1-3H3/b8-7+ |
InChIキー |
JMSUSBPUYOSDSM-BQYQJAHWSA-N |
異性体SMILES |
CC1CC(N=C(O1)/C=C/C2=CC(=CC=C2)Cl)(C)C |
SMILES |
CC1CC(N=C(O1)C=CC2=CC(=CC=C2)Cl)(C)C |
正規SMILES |
CC1CC(N=C(O1)C=CC2=CC(=CC=C2)Cl)(C)C |
同義語 |
BW 813U BW 813U, hydrochloride, (E)-isomer BW-813-U BW-813U |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl N-[1-(3-hydroxypropyl)cyclopropyl]carbamate](/img/structure/B33925.png)
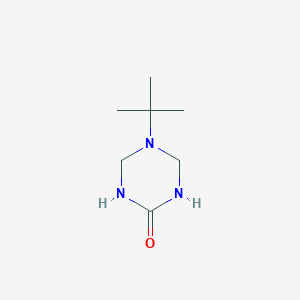
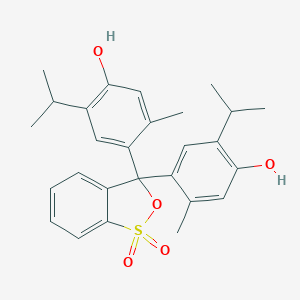
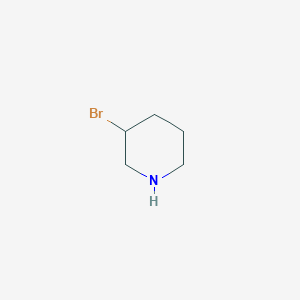
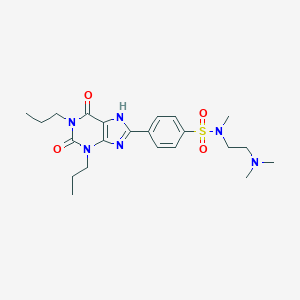

![N-[2-(1H-Benzoimidazol-2-yl)-ethyl]-benzamide](/img/structure/B33937.png)

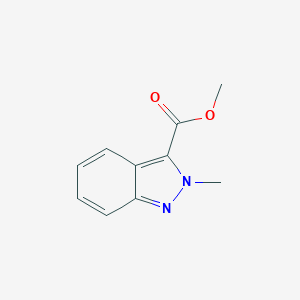
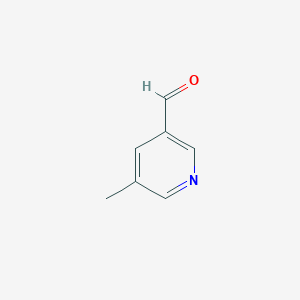
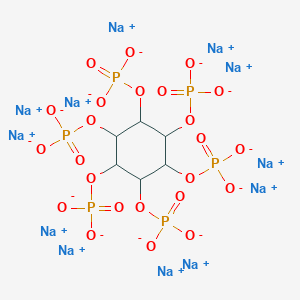
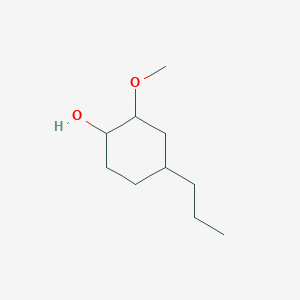
![calcium;[(2R)-2,3-dihydroxypropyl] phosphate](/img/structure/B33947.png)
![[5-(2-Methoxyphenyl)-1,2-oxazol-3-yl]methanol](/img/structure/B33949.png)